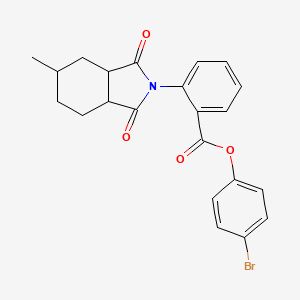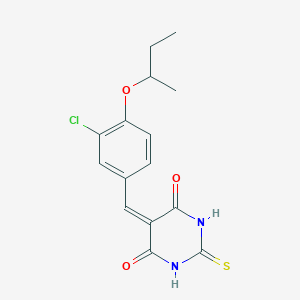![molecular formula C17H29N5O B4009245 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N'-ethylurea](/img/structure/B4009245.png)
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N'-ethylurea
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives involves multi-step reactions, starting from basic precursors like ethyl esters, amino acids, or thioureas. For instance, a novel compound, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, was synthesized through a four-step reaction, demonstrating the complexity and specificity required in synthesizing such compounds (Liang Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the structure of N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea was elucidated through elemental and IR analysis, and X-ray diffraction, revealing a monoclinic space group and specific geometric parameters that influence the compound's chemical behavior and reactivity (Ren Ying, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization, alkylation, and condensation, leading to a wide range of biological and chemical properties. The interaction of these compounds with other chemical entities can result in the formation of novel heterocyclic systems with potential biological activities (S. Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are determined by the compound's molecular structure and substituents (Pei Huang et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the molecular framework of pyrimidine derivatives. For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate demonstrated specific intramolecular hydrogen bonding patterns, influencing its chemical behavior and potential applications (Chao Wu et al., 2005).
Propiedades
IUPAC Name |
1-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-4-18-17(23)21-14(3)15-12-19-16(20-13(15)2)22-10-8-6-5-7-9-11-22/h12,14H,4-11H2,1-3H3,(H2,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAUTXGMUHZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)C1=CN=C(N=C1C)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetyl]amino}benzoate](/img/structure/B4009162.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4009179.png)
![2-(ethoxycarbonyl)phenyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4009201.png)
![N~1~-(2,4-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4009204.png)
![5-methyl-2-[4-(4-pyridinylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009208.png)
![4-[4-(2,3-dimethylphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009216.png)


amino]butan-1-ol](/img/structure/B4009251.png)

![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
![N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B4009271.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)
![2-chloro-5-{3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B4009289.png)